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molecular formula C11H12N2O5 B8534655 (4-Nitrophenyl)methyl 3-hydroxyazetidine-1-carboxylate CAS No. 141890-67-7

(4-Nitrophenyl)methyl 3-hydroxyazetidine-1-carboxylate

Cat. No. B8534655
M. Wt: 252.22 g/mol
InChI Key: TZHSSEQNKOCWJJ-UHFFFAOYSA-N
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Patent
US07001897B2

Procedure details

A solution of 1-benzhydryl-3-hydroxyazetidine (9.00 g, 37.6 mmol) in methanol (270 ml) was subjected to catalytic hydrogenation in the presence of 10% palladium on charcoal (9.00 g) in a water bath (50° C.) for 5.5 hours. After checking the completion of the reaction, the reaction mixture was filtered in order to remove the catalyst and the filtrate concentrated under reduced pressure. The residue was partitioned between ethyl acetate and distilled water. The organic layer was concentrated under reduced pressure and dried in vacuo to give a crude product. To a solution of the crude product in a mixture of methylene chloride (82 ml) and methanol (55 ml) were added chloroformic acid p-nitrobenzyl ester (8.90 g, 41.3 mmol) and triethylamine (5.79 ml, 41.3 mmol) in an ice bath. The mixture was stirred at room temperature for 1.5 hours. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate solution. The obtained organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using n-hexane:ethyl acetate (1:1)→ethyl acetate as the eluant to afford 3-hydroxy-1-(p-nitrobenzyloxycarbonyl)azetidine (3.52 g, yield 37%) as pale yellow crystals.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82 mL
Type
solvent
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
5.79 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([OH:18])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[N+:19]([C:22]1[CH:32]=[CH:31][C:25]([CH2:26][O:27][C:28](Cl)=[O:29])=[CH:24][CH:23]=1)([O-:21])=[O:20].C(N(CC)CC)C>CO.[Pd].C(Cl)Cl>[OH:18][CH:16]1[CH2:17][N:14]([C:28]([O:27][CH2:26][C:25]2[CH:31]=[CH:32][C:22]([N+:19]([O-:21])=[O:20])=[CH:23][CH:24]=2)=[O:29])[CH2:15]1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O
Name
Quantity
270 mL
Type
solvent
Smiles
CO
Name
Quantity
9 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
82 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
55 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
8.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)Cl)C=C1
Name
Quantity
5.79 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered in order
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
distilled water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate solution
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
OC1CN(C1)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.52 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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